molecular formula C9H9ClO3 B138751 1-Chloroethyl phenyl carbonate CAS No. 50972-20-8

1-Chloroethyl phenyl carbonate

Cat. No.: B138751
CAS No.: 50972-20-8
M. Wt: 200.62 g/mol
InChI Key: RLCSVIMOWLKELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloroethyl phenyl carbonate is an organic compound with the molecular formula C9H9ClO3 It is a carbonate ester derived from phenol and 1-chloroethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloroethyl phenyl carbonate can be synthesized through the reaction of phenol with 1-chloroethanol in the presence of a base. The reaction typically involves the following steps:

    Preparation of 1-Chloroethanol: This can be achieved by the chlorination of ethanol using thionyl chloride or phosphorus trichloride.

    Reaction with Phenol: The 1-chloroethanol is then reacted with phenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Chloroethyl phenyl carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed to produce phenol and 1-chloroethanol.

    Transesterification: It can react with alcohols to form different carbonate esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be employed, with water or aqueous solutions of acids/bases as the medium.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium carbonate are used under reflux conditions.

Major Products

    Nucleophilic Substitution: Produces substituted phenyl carbonates.

    Hydrolysis: Yields phenol and 1-chloroethanol.

    Transesterification: Forms various carbonate esters depending on the alcohol used.

Scientific Research Applications

1-Chloroethyl phenyl carbonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be employed in the preparation of drug molecules and active pharmaceutical ingredients.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study enzyme-catalyzed reactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-chloroethyl phenyl carbonate involves its reactivity towards nucleophiles. The chlorine atom in the 1-chloroethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic reactions where the compound acts as an electrophile.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Carbonate: Similar in structure but lacks the 1-chloroethyl group.

    Ethyl Phenyl Carbonate: Contains an ethyl group instead of the 1-chloroethyl group.

    tert-Butyl Phenyl Carbonate: Contains a tert-butyl group instead of the 1-chloroethyl group.

Uniqueness

1-Chloroethyl phenyl carbonate is unique due to the presence of the 1-chloroethyl group, which imparts distinct reactivity compared to other phenyl carbonates. This makes it a valuable intermediate in organic synthesis, particularly in reactions requiring a good leaving group.

Properties

IUPAC Name

1-chloroethyl phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCSVIMOWLKELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543786
Record name 1-Chloroethyl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50972-20-8
Record name Carbonic acid, 1-chloroethyl phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50972-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroethyl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloroethyl phenyl carbonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Chloroethyl phenyl carbonate
Reactant of Route 3
Reactant of Route 3
1-Chloroethyl phenyl carbonate
Reactant of Route 4
Reactant of Route 4
1-Chloroethyl phenyl carbonate
Reactant of Route 5
Reactant of Route 5
1-Chloroethyl phenyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.